molecular formula C21H33N3O3 B7916414 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7916414
M. Wt: 375.5 g/mol
InChI Key: GBBPEJLUCIVHRH-IBGZPJMESA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester is a synthetic organic compound characterized by a piperidin-4-yl core modified with an (S)-2-amino-3-methyl-butyryl group and an isopropyl-carbamic acid benzyl ester moiety. The stereochemistry of the amino acid side chain ((S)-configuration) and the spatial arrangement of substituents on the piperidine ring are critical to its physicochemical and biological properties.

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-12-10-18(11-13-23)24(16(3)4)21(26)27-14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,22H2,1-4H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBPEJLUCIVHRH-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H33N3O3
  • Molecular Weight : 375.51 g/mol
  • CAS Number : 1354000-72-8

Biological Activity Overview

The compound has been investigated for its potential as a therapeutic agent, particularly in relation to its interaction with various biological targets, including receptors involved in inflammatory responses and neurological functions.

Pharmacological Effects

  • Antagonistic Activity : Research indicates that derivatives of piperidine compounds, including this one, exhibit antagonistic properties at chemokine receptors, particularly CCR3. This receptor is implicated in various inflammatory conditions, making these compounds potential candidates for anti-inflammatory therapies .
  • Cholinesterase Inhibition : The compound's structural similarity to known cholinesterase inhibitors suggests potential activity against butyrylcholinesterase (BChE). BChE plays a crucial role in the hydrolysis of neurotransmitters and has been linked to neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight several key features that influence biological activity:

  • Piperidine Ring : Essential for binding to the target receptors.
  • Substituents on the Benzyl Group : Variations in substituents can significantly alter potency and selectivity against different receptors.
CompoundStructureActivity
Compound A[Structure]CCR3 Antagonist
Compound B[Structure]BChE Inhibitor

Case Studies and Research Findings

  • Study on CCR3 Antagonism : A study published in Journal of Medicinal Chemistry demonstrated that modifications to the piperidine core improved binding affinity to CCR3, reducing eosinophil chemotaxis significantly .
  • BChE Inhibition Studies : In vitro studies showed that the compound could inhibit BChE activity, suggesting its potential use in treating conditions where cholinergic signaling is disrupted. The inhibition was measured using standard enzyme assays, revealing IC50 values comparable to established inhibitors .

Scientific Research Applications

Pharmacological Applications

  • Neurological Research
    • The compound has been studied for its potential neuroprotective effects. Research indicates that derivatives of carbamic acids can modulate neurotransmitter systems, particularly those involving acetylcholine and glutamate, which are crucial in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
    • A study demonstrated that related compounds could enhance cognitive functions in animal models, suggesting that this compound may have similar properties .
  • Antidepressant Activity
    • Preliminary investigations suggest that the compound may exhibit antidepressant-like effects. In rodent models, it has been shown to reduce symptoms of depression when administered in controlled doses . This effect is hypothesized to be linked to its action on serotonin receptors.
  • Pain Management
    • The analgesic properties of similar carbamic acid derivatives have been documented, indicating potential applications in pain management therapies. Studies have shown that these compounds can inhibit pain pathways effectively, providing a basis for further exploration of this specific ester in pain relief applications .

Synthesis and Derivatives

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester involves standard organic synthesis techniques. The ability to modify the structure by altering the ester or amine components allows for the development of various derivatives with potentially enhanced efficacy or reduced side effects.

  • Neuroprotection in Animal Models
    • A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of related piperidine derivatives in mice subjected to neurotoxic agents. Results indicated significant improvements in cognitive function and a reduction in neuroinflammation markers .
  • Antidepressant Effects
    • Research highlighted in Psychopharmacology examined the antidepressant potential of various carbamate esters, including our compound of interest. Results showed a marked decrease in depressive behaviors in treated rodents compared to controls, suggesting a promising avenue for future antidepressant development .
  • Pain Relief Efficacy
    • A clinical trial reported in Pain Medicine assessed the analgesic effects of carbamate derivatives on chronic pain patients. The findings suggested that these compounds could serve as effective alternatives to traditional opioids, with lower risk profiles for addiction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A closely related compound, [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0, ), shares the benzyl carbamate and piperidine framework but differs in two key aspects:

Amino Acid Side Chain: The target compound features a 3-methyl-butyryl group (4-carbon branched chain), whereas the analogue has a propionyl group (3-carbon linear chain).

Piperidine Substitution : The target compound’s substituent is on the piperidin-4-yl position, while the analogue’s is on the piperidin-3-yl position.

These differences influence molecular weight, lipophilicity, and steric interactions.

Physicochemical Properties

A comparison of predicted properties is outlined below:

Property Target Compound* [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Molecular Formula C20H31N3O3 (estimated) C19H29N3O3
Molecular Weight ~361.5 g/mol (estimated) 347.45 g/mol
Density (g/cm³) ~1.15–1.20 (predicted) 1.14 ± 0.1 (predicted)
Boiling Point (°C) ~520–530 (predicted) 505.8 ± 50.0 (predicted)

*Note: Data for the target compound are estimated based on structural extrapolation from .

Preparation Methods

Cyclization Strategies

Cyclization of δ-amino alcohols or halides via intramolecular nucleophilic substitution is a common method. For example, treatment of 4-chloro-1-(2-nitroethyl)piperidine with aqueous ammonia under reflux yields 4-aminopiperidine, a key intermediate. Alternatively, reductive cyclization of nitroalkenes using hydrogen gas and Raney nickel achieves similar results with yields exceeding 70%.

Functionalization of Preformed Piperidine

Starting from 4-hydroxypiperidine, nucleophilic displacement with isopropylamine in the presence of thionyl chloride generates the 4-isopropylaminopiperidine scaffold. This method avoids racemization and achieves >85% purity, as confirmed by HPLC.

Table 1: Piperidine Core Synthesis Comparison

MethodReagents/ConditionsYield (%)Purity (%)Source
Reductive cyclizationH₂, Raney Ni, EtOH, 80°C, 12h7292
Nucleophilic displacementSOCl₂, isopropylamine, DCM, rt8995

Carbamic Acid Benzyl Ester Formation

Esterification of the secondary amine with benzyl chloroformate (Cbz-Cl) is critical for protecting the nitrogen during subsequent reactions.

Direct Esterification

Reaction of the intermediate with Cbz-Cl in tetrahydrofuran (THF) and triethylamine (TEA) at 0°C produces the protected carbamate in 90% yield. Excess TEA (2.5 equiv) ensures complete deprotonation of the amine, minimizing side reactions.

Continuous Flow Optimization

Adoption of continuous flow reactors enhances scalability. A 1:1 molar ratio of amine to Cbz-Cl in THF at 50°C, with a residence time of 10 minutes, achieves 94% conversion and reduces byproduct formation to <3%.

Table 2: Esterification Conditions and Outcomes

MethodReagents/ConditionsConversion (%)Byproducts (%)Source
BatchCbz-Cl, TEA, THF, 0°C905
Continuous flowCbz-Cl, THF, 50°C, 10 min942.8

Deprotection and Final Modification

Global Deprotection

Hydrogenolysis using palladium on carbon (Pd/C) under 30 psi H₂ removes the benzyl ester while retaining the piperidine and amino acid moieties. Methanol as the solvent at 25°C affords the deprotected compound in 88% yield.

Recrystallization and Purification

Final purification via recrystallization from ethyl acetate/n-hexane (1:3) yields pharmaceutical-grade material (>99.5% purity). Alternative methods like preparative HPLC with a C18 column (acetonitrile/water gradient) achieve similar results but at higher costs.

Analytical Characterization

Critical quality attributes are verified through:

  • ¹H/¹³C NMR : Confirmation of stereochemistry and functional group integrity.

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm.

  • Chiral HPLC : Enantiomeric excess >99% for the (S)-isomer.

Industrial-Scale Considerations

Solvent Recovery

Ethyl acetate and THF are recycled via distillation, reducing production costs by 18–22%.

Waste Management

Neutralization of acidic byproducts with calcium carbonate minimizes environmental impact, achieving 98% compliance with EPA guidelines .

Q & A

Q. What synthetic routes are available for preparing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, intermediates like benzyl-4-(aminomethyl)piperidine-1-carboxylate (Example 13, Step 1 in ) are reacted with halogenated pyridines (e.g., 3,4-dibromo-pyridine) in isopropyl alcohol (IPA) under sealed-tube conditions at 100°C for 7 hours. Purification involves silica gel chromatography with dichloromethane (DCM)/IPA/hexane mixtures, yielding the target compound with MS (M+1): 405.27 . Alternative routes include coupling tert-butyl carbamate derivatives with activated esters under anhydrous conditions .

Q. Key Reaction Parameters :

ReagentSolventTemperatureTimeYield
3,4-dibromo-pyridineIPA100°C7 h~80%
Silica gel (DCM:IPA:hexane)≥93% purity

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR (e.g., δH 0.86–0.91 ppm for CH(CH3)2 groups) and high-resolution mass spectrometry (HRMS) (e.g., M+1 = 379 for related derivatives) . Purity is assessed via HPLC using mobile phases like methanol/buffer (65:35 v/v) at pH 4.6 (adjusted with glacial acetic acid) . Chiral purity is determined by supercritical fluid chromatography (SFC) with enantiomeric excess (ee) values ≥94% .

Q. What storage and handling protocols ensure compound stability?

  • Methodological Answer : Store in sealed containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture, heat (>40°C), and strong acids/bases. Use PPE (nitrile gloves, chemical goggles) during handling, and work in a fume hood to minimize inhalation risks . Stability studies show no decomposition under recommended conditions for ≥12 months .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

  • Methodological Answer : Iridium-catalyzed asymmetric amination (e.g., using allylic acetates and benzyl piperazine-1-carboxylate in DMF at 50°C) achieves high stereoselectivity. Key factors:
  • Catalyst loading : 2–5 mol% Ir(I) complexes.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Purification : Flash chromatography (heptane:isopropyl acetate gradients) isolates enantiomers with ee ≥94% .

Q. How are impurities and epimeric byproducts analyzed and resolved?

  • Methodological Answer : Impurity profiling uses HPLC-MS with sodium 1-octanesulfonate buffer (pH 4.6) to separate co-eluting epimers. Adjusting column temperature (±5°C) or mobile phase ionic strength resolves stereoisomers. For example, tert-butyl carbamate derivatives often produce 2–3% unidentified impurities, requiring iterative recrystallization (e.g., ethyl acetate/hexane) .

Q. What computational methods predict the compound’s reactivity and interactions?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER force fields) model piperidine ring flexibility and hydrogen-bonding with target enzymes. Density Functional Theory (DFT) calculates charge distribution at the carbamic ester group, predicting nucleophilic attack sites. Validated with experimental IR (e.g., νmax 1689 cm⁻¹ for carbonyl) and NMR shifts .

Q. How is the compound evaluated in enzyme inhibition assays?

  • Methodological Answer : In vitro assays (e.g., histone acetyltransferase inhibition) use:
  • Substrate : Acetyl-CoA (4 µM) in Tris-HCl buffer (pH 7.5).
  • Detection : Fluorescent labeling (e.g., dansyl chloride) quantifies unreacted amine groups.
    IC50 values are derived from dose-response curves (0.1–100 µM) .

Data Contradictions and Resolution

  • Issue : Discrepancies in reported yields (80% vs. 64% for similar routes).
    Resolution : Variability arises from solvent purity (anhydrous vs. technical grade) and catalyst aging. Standardize reagents and pre-dry solvents over molecular sieves .

  • Issue : Conflicting NMR shifts for CH(CH3)2 groups.
    Resolution : Deuterated solvent effects (CDCl3 vs. DMSO-d6) influence δH values. Use internal standards (e.g., TMS) for calibration .

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